9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-
Overview
Description
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- is a complex organic compound with a molecular formula of C21H24N2O3S. This compound is known for its unique structure, which includes a thioxanthene core, a carboxaldehyde group, and a diethylaminoethylamino substituent. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- typically involves multiple steps. One common method includes the following steps:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxaldehyde Group: This step often involves the formylation of the thioxanthene core using reagents such as formic acid or formyl chloride.
Attachment of the Diethylaminoethylamino Group: This is usually done through a nucleophilic substitution reaction, where the diethylaminoethylamine reacts with the formylated thioxanthene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxaldehyde group, converting it to an alcohol.
Substitution: The diethylaminoethylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthene derivatives.
Scientific Research Applications
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The diethylaminoethylamino group can facilitate binding to specific sites, while the thioxanthene core may participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound, lacking the carboxaldehyde and diethylaminoethylamino groups.
Thioxanthene-4-carboxaldehyde: Similar structure but without the diethylaminoethylamino group.
9-Oxo-thioxanthene: Lacks the carboxaldehyde and diethylaminoethylamino groups.
Uniqueness
9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo- is unique due to the presence of both the carboxaldehyde and diethylaminoethylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,13,21H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRILSYDEPQSKEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C=O)SC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189702 | |
Record name | Hycanthone aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-13-6 | |
Record name | Hycanthone aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC166367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hycanthone aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYCANTHONE 4-ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G76WPX13H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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